Product packaging for N-(naphthalen-1-ylmethyl)ethanamine(Cat. No.:CAS No. 14489-76-0)

N-(naphthalen-1-ylmethyl)ethanamine

Cat. No.: B183796
CAS No.: 14489-76-0
M. Wt: 185.26 g/mol
InChI Key: JFVQSRKXAAXZIK-UHFFFAOYSA-N
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Description

Contextualization within Naphthalene-Derived Amines

N-(naphthalen-1-ylmethyl)ethanamine belongs to the broad class of naphthalene-derived amines. These compounds are characterized by the presence of a naphthalene (B1677914) ring system, a bicyclic aromatic hydrocarbon, and an amine functional group. The naphthalene core is known for its rigid, planar, and lipophilic nature, which can be advantageous in the design of molecules intended to interact with biological systems. solubilityofthings.com Naphthalene derivatives are synthesized for a wide range of applications, including as pharmaceuticals, agrichemicals, and solvents. wikipedia.orgthieme-connect.com

Amines derived from naphthalene are particularly significant. They serve as versatile building blocks in organic synthesis. rsc.orgresearchgate.net The position of the amine group on the naphthalene skeleton (alpha or beta) and the nature of the substituents on the nitrogen atom give rise to a vast array of compounds with distinct chemical and physical properties. This compound is a secondary amine, where an ethyl group and a naphthalen-1-ylmethyl group are attached to the nitrogen atom. This specific arrangement influences its reactivity and potential applications, distinguishing it from primary amines like 1-naphthylamine (B1663977) or other substituted analogues.

Significance as a Privileged Structural Motif in Chemical Synthesis

The N-(naphthalen-1-ylmethyl)amine framework is increasingly recognized as a privileged structural motif, particularly in medicinal chemistry. A privileged scaffold is a molecular core that is capable of providing useful ligands for more than one type of receptor or enzyme target by judicious structural modifications. mdpi.com The naphthalene portion of the molecule provides a bulky, aromatic anchor that can be involved in crucial binding interactions with biological targets.

This structural motif is a key component in the synthesis of various biologically active compounds. For instance, it forms the core of several antifungal agents. nih.govoslomet.no The well-known antifungal drug Terbinafine, which functions by inhibiting the enzyme squalene (B77637) epoxidase, contains a closely related N-methyl-N-(naphthalen-1-ylmethyl)amine structure. The utility of this scaffold lies in its synthetic accessibility and the tuneable nature of the amine substituent, allowing chemists to create libraries of related compounds to explore structure-activity relationships. nih.govnih.govnih.gov The development of scalable synthetic methods for unsymmetrically substituted secondary amines containing the naphthalen-1-ylmethyl group underscores its importance as a building block. shd.org.rs

Overview of Research Trajectories and Academic Relevance

Research involving the this compound scaffold is primarily concentrated in the field of medicinal chemistry, with a strong focus on the development of new antifungal agents. nih.govnih.govnih.gov A significant research trajectory has been the synthesis and evaluation of chiral derivatives to understand how stereochemistry affects biological activity.

A notable study explored a series of chiral benzylamine-type antifungals derived from this scaffold. nih.govoslomet.no Researchers synthesized and tested compounds for their in-vitro activity against pathogenic fungi like Cryptococcus neoformans, Trichophyton mentagrophytes, and Trichophyton rubrum. nih.gov The findings revealed that specific substitutions on the benzyl (B1604629) fragment and the stereochemistry of the molecule were critical for potency. For example, (S)-1-(4-tert-butylphenyl)-N-methyl-N-(naphthalen-1-ylmethyl)ethanamine was identified as having potent antifungal activity. nih.gov This highlights the academic relevance of the scaffold in probing biological interactions and discovering new therapeutic leads.

Another research avenue focuses on the synthesis of these amines. Efficient and scalable synthetic routes are crucial for their application as intermediates. shd.org.rs For example, a method for synthesizing N-Methyl-(1-naphthylmethyl)amine involves the reaction of 1-chloromethyl-naphthalene with methylamine (B109427) in ethanol. prepchem.com The development of new catalytic methods for creating naphthalene derivatives and functionalized amines also contributes to the academic interest in this class of compounds. rsc.orggoogle.comnih.gov

Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds.

This table presents key physicochemical data. While extensive experimental data for the title compound is not publicly available, properties of closely related analogues provide valuable context.

PropertyValue (Compound)Reference
Molecular Formula C₁₃H₁₅N chemicalbook.com
Molecular Weight 185.26 g/mol chemicalbook.com
Boiling Point 203 °C (for N-methyl-1-(1-naphthyl)ethylamine) chemicalbook.com
Density 1.04 g/mL at 25 °C (for N-methyl-1-(1-naphthyl)ethylamine) chemicalbook.com
Refractive Index n20/D 1.605 (for N-methyl-1-(1-naphthyl)ethylamine) chemicalbook.com
Appearance Typically a colorless to light yellow liquid solubilityofthings.com

Table 2: Antifungal Activity of Selected N-(naphthalen-1-ylmethyl)amine Derivatives.

This table summarizes the in-vitro antifungal activity (Minimum Inhibitory Concentration, MIC₅₀) of chiral derivatives, demonstrating the scaffold's potential in medicinal chemistry.

CompoundOrganismMIC₅₀ (µg/mL)Reference
(R)-N-(4-tert-butylbenzyl)-N-methyl-1-(naphthalen-1-yl)ethanamineTrichophyton mentagrophytes0.06 nih.govoslomet.no
(R)-N-(4-benzyloxybenzyl)-N-methyl-1-(naphthalen-1-yl)ethanamineTrichophyton mentagrophytes0.125 nih.govoslomet.no
(S)-1-(4-tert-butylphenyl)-N-methyl-N-(naphthalen-1-ylmethyl)ethanamineCryptococcus neoformans1 nih.govoslomet.no
Butenafine (Commercial Drug)Cryptococcus neoformansSimilar to derivatives nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H15N B183796 N-(naphthalen-1-ylmethyl)ethanamine CAS No. 14489-76-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(naphthalen-1-ylmethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N/c1-2-14-10-12-8-5-7-11-6-3-4-9-13(11)12/h3-9,14H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFVQSRKXAAXZIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40405878
Record name N-(naphthalen-1-ylmethyl)ethanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14489-76-0
Record name N-Ethyl-1-naphthalenemethanamine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(naphthalen-1-ylmethyl)ethanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for N Naphthalen 1 Ylmethyl Ethanamine and Its Derivatives

Direct Amination and Reductive Amination Strategies

Direct and reductive amination represent the most straightforward methods for synthesizing N-(naphthalen-1-ylmethyl)ethanamine. These processes typically involve the reaction of a carbonyl compound or an alcohol with an amine, facilitated by a catalyst.

Catalytic Approaches to Imine Formation and Reduction

Reductive amination is a cornerstone of amine synthesis, often proceeding via a one-pot reaction involving the formation of an imine intermediate from an aldehyde and an amine, followed by its immediate reduction. The synthesis of this compound can be achieved by reacting naphthalene-1-carbaldehyde with ethylamine (B1201723). The resulting imine, N-(naphthalen-1-ylmethylene)ethanamine, is then reduced to the target secondary amine.

A variety of catalysts can be employed for the initial imine formation, including Lewis acids like titanium(IV) chloride, which facilitates the condensation of the aldehyde and amine. nih.gov The subsequent reduction of the C=N double bond is critical and can be accomplished using various reducing agents. While stoichiometric hydride reagents like sodium borohydride (B1222165) are effective, catalytic hydrogenation offers a greener alternative with higher atom economy. Transition metal catalysts, such as ruthenium and iridium complexes, are highly efficient for the hydrogenation of imines under hydrogen pressure. sciencemadness.org

The choice of catalyst and reaction conditions is crucial for achieving high yields and minimizing side reactions. For instance, ruthenium complexes have demonstrated high efficacy in imine hydrogenation at moderate temperatures and pressures (40–70°C and 5 atm H₂), offering excellent yields of the corresponding amines. sciencemadness.org

Hydrogen-Borrowing Mechanisms in Amine Synthesis

The "hydrogen borrowing" (or hydrogen autotransfer) methodology is an elegant and atom-economical strategy for the N-alkylation of amines with alcohols, producing only water as a byproduct. organic-chemistry.org This process avoids the pre-oxidation of the alcohol to an aldehyde. In the synthesis of this compound, this mechanism involves the reaction of (naphthalen-1-yl)methanol with ethylamine.

The catalytic cycle, typically mediated by ruthenium or iridium complexes, proceeds through several steps:

The metal catalyst temporarily "borrows" hydrogen from the alcohol, oxidizing it in situ to naphthalene-1-carbaldehyde. acs.orgnih.gov

The aldehyde then condenses with ethylamine to form the corresponding imine.

The catalyst returns the borrowed hydrogen to the imine, reducing it to the final amine product, this compound, and regenerating the active catalyst. organic-chemistry.org

Ruthenium complexes, such as those derived from [Ru(p-cymene)Cl₂]₂ with bidentate phosphine (B1218219) ligands, are particularly effective for this transformation. organic-chemistry.org This method is highly versatile and has been successfully applied to the amination of a wide range of primary and secondary alcohols, including those requiring higher temperatures for effective alkylation. acs.orgorganic-chemistry.org

Stereoselective Synthesis and Chiral Resolution Techniques

For derivatives of this compound that possess a chiral center, such as the pharmaceutically relevant intermediate 1-(naphthalen-1-yl)ethanamine, achieving high enantiomeric purity is paramount. innospk.com This can be accomplished through asymmetric synthesis or by resolving a racemic mixture.

Asymmetric Catalytic Hydrogenation Utilizing Chiral Catalysts

Asymmetric hydrogenation is a powerful technique for establishing stereocenters with high enantioselectivity. wikipedia.org This method involves the reduction of a prochiral imine or enamine using a chiral transition-metal catalyst. For the synthesis of enantiopure 1-(naphthalen-1-yl)ethanamine, the corresponding imine, formed from 1'-acetonaphthone (B143366) and a nitrogen source, is hydrogenated.

Chiral catalysts typically consist of a transition metal (e.g., ruthenium, rhodium, iridium) complexed with a chiral ligand, such as BINAP, SYNPHOS, or chiral diphosphines. nih.govmdma.chnih.gov These catalysts create a chiral environment that directs the hydrogenation to one face of the substrate, leading to an excess of one enantiomer. Chiral iridium catalysts, in particular, have shown high efficiency in the asymmetric hydrogenation of various imines, producing optically active amines with excellent yields and enantioselectivities. rsc.orgchinesechemsoc.org Ruthenium diamine complexes have also been successfully used in the asymmetric hydrogenation of related naphthyridine systems, achieving up to 99% enantiomeric excess (ee). nih.gov

Table 1: Examples of Chiral Ligands for Asymmetric Hydrogenation
Ligand ClassCommon ExamplesTypical MetalApplication
Atropisomeric DiphosphinesBINAP, SYNPHOSRuthenium (Ru), Rhodium (Rh)Hydrogenation of Ketones and Imines mdma.chnih.gov
Phosphino-OxazolinesPHOX LigandsIridium (Ir)Hydrogenation of N-Aryl Imines nih.gov
Chiral DiaminesDPEN, DAIPENRuthenium (Ru)Hydrogenation of Naphthyridines nih.gov

Enzymatic Biocatalysis for Enantiopure Compound Preparation

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for producing enantiopure amines. nih.govdiva-portal.org Enzymes such as transaminases (TAs) and imine reductases (IREDs) are particularly effective. acs.orgrsc.org

Transaminases (TAs) catalyze the transfer of an amino group from a donor molecule (e.g., isopropylamine) to a ketone substrate. chemrxiv.org To synthesize (R)- or (S)-1-(naphthalen-1-yl)ethanamine, 1'-acetonaphthone is treated with an R- or S-selective transaminase, respectively. google.com This process is highly enantioselective, often yielding the desired amine with excellent purity. diva-portal.org The reaction is dependent on the cofactor pyridoxal-5'-phosphate (PLP). google.com Several transaminase enzymes have been screened and identified for the efficient conversion of 1'-acetylnaphthalene into enantiomerically pure products. google.com

Imine Reductases (IREDs) are NAD(P)H-dependent enzymes that asymmetrically reduce prochiral imines to chiral amines. nih.govrsc.org This method can be applied in a one-pot reductive amination of a ketone, where the imine is formed in situ and subsequently reduced by the IRED. nih.gov Protein engineering has significantly expanded the substrate scope and improved the stability and selectivity of IREDs, making them powerful tools for industrial chiral amine synthesis. acs.orgnih.govmanchester.ac.uk

Table 2: Biocatalytic Synthesis of Chiral 1-(naphthalen-1-yl)ethylamine
Enzyme TypeSubstrateAmine DonorProductKey Features
Transaminase (R-selective)1'-AcetonaphthoneIsopropylamine(R)-1-(naphthalen-1-yl)ethanamineHigh enantioselectivity (>99% R-isomer) google.com
Transaminase (S-selective)1'-AcetonaphthoneIsopropylamine(S)-1-(naphthalen-1-yl)ethanamineHigh enantioselectivity google.com
Imine Reductase (IRED)1'-Acetonaphthone + AmineN/A (Reductive Amination)Chiral 1-(naphthalen-1-yl)ethanamineBroad substrate scope, high stereoselectivity acs.orgrsc.org

Diastereomeric Salt Formation for Racemic Mixture Resolution

Classical resolution via diastereomeric salt formation remains a widely used and effective method for separating enantiomers. wikipedia.org The process involves reacting a racemic amine, such as (±)-1-(naphthalen-1-yl)ethanamine, with an enantiomerically pure chiral acid (a resolving agent). libretexts.org This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties, such as solubility. pbworks.com

Commonly used chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid. wikipedia.orglibretexts.org For the resolution of racemic 1-(naphthalen-1-yl)ethanamine, D-(−)-tartaric acid has been successfully employed. google.com The procedure typically involves dissolving the racemic amine and the chiral acid in a suitable solvent mixture, such as alcohol and water. google.com Upon cooling, the less soluble diastereomeric salt preferentially crystallizes and can be separated by filtration. The pure enantiomer is then liberated from the salt by treatment with a base. pbworks.com While effective, this method can be empirical, often requiring screening of various resolving agents and crystallization conditions to achieve efficient separation. sciencemadness.orgnih.govresearchgate.net

Nucleophilic Substitution and Addition Pathways

The formation of the critical carbon-nitrogen (C-N) bond in this compound and its derivatives is often achieved through nucleophilic reactions. The reactivity of the amine nucleophile and the nature of the electrophilic partner are key determinants of the reaction's success.

Nucleophilic substitution is a fundamental strategy for constructing the C-N bond. A common approach involves the reaction of a naphthalene-based electrophile, such as 1-chloromethylnaphthalene, with an amine nucleophile like ethylamine. The process for a related compound, N-methyl-1-naphthalenemethanamine, starts from naphthalene (B1677914), which is converted to 1-chloromethylnaphthalene through reaction with formaldehyde (B43269) and hydrochloric acid. google.com This electrophile can then react with the amine to form the desired product.

The efficacy of this substitution is heavily influenced by the nucleophilicity of the amine. Computational studies on the aromatic nucleophilic substitution of activated naphthalene systems have provided insights into the reactivity of various aliphatic amines. scirp.org Research has shown a reactivity order of ethylamine > ammonia (B1221849) > t-butylamine > diethylamine (B46881) for substitution on a 1-dimethylamino-2,4-bis(trifluoroacetyl)naphthalene system. scirp.org This trend is rationalized by the stability of the intermediate Meisenheimer complexes, where factors like sterics and the ability to form intramolecular hydrogen bonds play a crucial role. scirp.org These findings underscore the importance of selecting an appropriate amine nucleophile to optimize reaction rates and yields in the synthesis of this compound derivatives.

The aza-Michael addition, or the conjugate addition of a nitrogen nucleophile to an electron-deficient alkene, is a powerful tool for C-N bond formation and molecular diversification. researchgate.netgeorgiasouthern.edu This reaction represents a straightforward route to β-amino compounds and is widely used in the synthesis of bioactive molecules. georgiasouthern.edufrontiersin.org The reaction involves a Michael donor (the amine) and a Michael acceptor (an alkene with an electron-withdrawing group), and it can often proceed under mild conditions, sometimes requiring only base or acid catalysis. georgiasouthern.edufrontiersin.org

For the structural diversification of this compound, the secondary amine of the parent compound could act as a nucleophile, reacting with various Michael acceptors. This would attach new functionalized side chains to the nitrogen atom, leading to a wide array of derivatives. The reaction's progress can be modeled and studied, as demonstrated in research on aza-Michael reactions within crystalline naphthalene derivatives, which provides a framework for understanding the N–C bond formation process. rsc.org When primary amines are used with specific Michael acceptors like itaconates, the initial aza-Michael adduct can undergo a subsequent intramolecular cyclization, leading to N-substituted pyrrolidone rings, further expanding the structural diversity achievable. frontiersin.orgnih.gov

Synthesis of Substituted this compound Analogues

Creating analogues of this compound with various substituents on the naphthalene ring or the ethylamine side chain is essential for tuning the molecule's properties.

A variety of strategies exist for incorporating diverse functional groups. Chiral amines, such as (R)-1-(naphthalen-1-yl)ethanamine, are valuable building blocks, particularly in the pharmaceutical industry for the synthesis of enantiomerically pure substances like Cinacalcet. innospk.com The preparation of such chiral amines can be achieved through methods like asymmetric catalytic reduction of the corresponding ketoxime, 1-(1-naphthyl)ethanone oxime, using specific chiral ruthenium catalysts to yield high chiral purity. google.com

Other synthetic transformations can lead to more complex structures. For instance, the reaction of 1-naphthylmethylamine in the presence of a europium complex unexpectedly yielded (E)-1-(Naphthalen-2-yl)ethylidene](naphthalen-1-ylmethyl)amine, demonstrating a pathway to complex imine derivatives. nih.gov The synthesis of N-desmethyltriptans, which are N-methyl-ethanamine derivatives of indole, showcases a one-pot method involving the formation of a carbamate (B1207046) followed by reduction with lithium aluminum hydride to yield the final N-methylated product. researchgate.net This highlights a robust method for introducing functionality alongside the core structure.

N-alkylation and N-arylation expand the chemical space of this compound derivatives. N-alkylation can be achieved through various methods, including reductive amination or direct alkylation of the secondary amine. The synthesis of N-methyl-1-(naphthalen-2-yl)ethanamine is an example of a simple N-alkylated analogue. chemscene.com

A straightforward process for preparing N-methyl-1-naphthalenemethanamine involves the reaction of 1-chloromethylnaphthalene with methylamine (B109427). google.com A more complex example involves the synthesis of N-desmethyltriptans, where an ethyl carbamate derivative is reduced with lithium aluminum hydride to produce the N-methyl ethanamine derivative. researchgate.net The synthesis of aminoalkoxy phenyl-substituted naphthalene-1-yl-methanone derivatives, while not ethanamines, demonstrates strategies for introducing arylated moieties that could be adapted for the N-arylation of the target compound. nih.gov

Considerations for Scalable Synthetic Methodologies in Research

Transitioning a synthetic route from laboratory research to a larger scale requires careful consideration of several factors, including cost, safety, efficiency, and environmental impact. For naphthalene-based amines, processes that are simple and can be easily performed on a commercial scale are highly desirable. google.com

An economical process for a related compound, N-methyl-1-naphthalenemethanamine, was developed to be free from certain impurities and to avoid the use of expensive reagents like platinum-on-carbon and specialized equipment such as hydrogenators. google.com The use of cheap and readily available raw materials is a key advantage for scalability. google.com Furthermore, industrial-scale production necessitates rigorous quality control to ensure high purity (e.g., ≥99.0%) and low water content, as moisture can interfere with sensitive reactions. innospk.com

Modern approaches to scalable synthesis also emphasize "green chemistry" principles. The use of environmentally sound solvents, such as polyethylene (B3416737) glycol (PEG-400), has been shown to facilitate efficient nucleophilic aromatic substitution reactions, leading to excellent yields in very short reaction times. nih.gov Such methodologies, which minimize the use and generation of hazardous substances, are increasingly important for sustainable chemical manufacturing in both academic and industrial research. nih.gov

Spectroscopic and Structural Characterization of N Naphthalen 1 Ylmethyl Ethanamine and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the elucidation of the molecular structure of organic compounds, providing detailed information about the hydrogen and carbon atomic frameworks.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Assignment

¹H NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. For analogues of N-(naphthalen-1-ylmethyl)ethanamine, such as (S)-(-)-1-(1-Naphthyl)ethylamine, the ¹H NMR spectrum exhibits characteristic signals corresponding to the aromatic protons of the naphthalene (B1677914) ring and the aliphatic protons of the ethylamine (B1201723) side chain.

The aromatic protons typically appear in the downfield region of the spectrum, generally between 7.4 and 8.1 ppm, due to the deshielding effect of the aromatic ring current. The specific splitting patterns and coupling constants of these signals are dictated by the substitution pattern on the naphthalene ring. The protons on the ethylamine moiety, specifically the methine (CH) and methyl (CH₃) groups, resonate in the upfield region. For instance, in (S)-(-)-1-(1-Naphthyl)ethylamine, the methine proton signal is observed around 4.9 ppm, while the methyl protons appear at approximately 1.5 ppm. The integration of these signals provides a quantitative measure of the number of protons in each unique chemical environment.

Table 1: Representative ¹H NMR Data for an Analogue, (S)-(-)-1-(1-Naphthyl)ethylamine

Chemical Shift (ppm) Multiplicity Assignment
8.093 Doublet Aromatic H
7.833 Doublet Aromatic H
7.707 Doublet Aromatic H
7.611 Multiplet Aromatic H
7.487 Multiplet Aromatic H
7.450 Multiplet Aromatic H
7.440 Multiplet Aromatic H
4.895 Quartet -CH(NH₂)

Note: Data is for a structural analogue and serves as a representative example.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Elucidation

¹³C NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the ¹³C NMR spectrum.

For analogues of this compound, the carbon atoms of the naphthalene ring produce a series of signals in the aromatic region of the spectrum, typically between 120 and 145 ppm. The chemical shifts of these carbons are influenced by their position on the ring and the electronic effects of the substituent. The aliphatic carbons of the ethylamine side chain are found in the upfield region. The methine carbon atom directly attached to the naphthalene ring and the nitrogen atom would be expected to resonate at a higher chemical shift compared to the terminal methyl carbon due to the influence of these electronegative atoms.

Table 2: Representative ¹³C NMR Data for an Analogue of this compound

Chemical Shift (ppm) Assignment
~140-145 Quaternary Aromatic C
~122-135 Aromatic CH
~50 -CH(NH₂)

Note: Data is for a structural analogue and serves as a representative example.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

The FT-IR spectrum of this compound and its analogues is expected to show characteristic absorption bands corresponding to the vibrations of its constituent functional groups. The N-H stretching vibration of the secondary amine group typically appears as a moderate to weak band in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations of the naphthalene ring are observed just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the ethyl group are found just below 3000 cm⁻¹.

The spectrum would also feature characteristic C=C stretching vibrations of the aromatic naphthalene ring in the 1500-1600 cm⁻¹ region. The C-N stretching vibration of the amine group would likely be observed in the 1000-1250 cm⁻¹ range. Bending vibrations for the various C-H bonds would also be present at lower wavenumbers.

Table 3: Expected FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode
3300-3500 N-H Stretch (Secondary Amine)
3000-3100 Aromatic C-H Stretch
2850-2960 Aliphatic C-H Stretch
1500-1600 Aromatic C=C Stretch

Note: These are expected ranges based on functional group analysis.

Raman Spectroscopy for Molecular Vibrational Signatures

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound and its analogues would be dominated by the strong signals from the aromatic naphthalene ring. The C=C stretching modes of the naphthalene ring, which are highly polarizable, give rise to intense Raman bands, often in the 1300-1600 cm⁻¹ region.

The symmetric C-H stretching vibrations of the naphthalene ring would also be prominent. While the N-H and aliphatic C-H stretching vibrations are also active in Raman, they are typically weaker than the aromatic ring vibrations.

Table 4: Expected Raman Shifts for this compound

Raman Shift (cm⁻¹) Vibrational Mode
3000-3100 Aromatic C-H Stretch
1300-1600 Aromatic C=C Ring Stretch

Note: These are expected ranges based on the vibrational modes of the molecular structure.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern.

For this compound, the electron ionization mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. This peak arises from the removal of a single electron from the molecule.

Upon ionization, the molecular ion can undergo fragmentation, leading to the formation of smaller, characteristic fragment ions. A likely fragmentation pathway would involve the cleavage of the benzylic C-N bond, which is a relatively weak bond. This would result in the formation of a stable naphthalen-1-ylmethyl cation (m/z 141) and an ethylamine radical. The naphthalen-1-ylmethyl cation is expected to be a prominent peak in the mass spectrum due to its resonance stabilization. Further fragmentation of the naphthalene ring system could also occur, leading to smaller fragment ions.

Table 5: Predicted Key Mass Spectrometry Fragments for this compound

m/z Fragment Ion
185 [M]⁺ (Molecular Ion)
141 [C₁₀H₇CH₂]⁺

Note: These are predicted fragments based on the molecular structure and common fragmentation pathways.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the deduction of its elemental composition. For this compound, with a molecular formula of C13H15N, the monoisotopic mass is calculated to be 185.120449 g/mol . epa.gov This exact mass measurement is crucial for confirming the identity of the synthesized compound and distinguishing it from isomers or impurities with the same nominal mass.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

Liquid chromatography-mass spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is instrumental in assessing the purity of this compound samples and confirming the identity of the main component. jefferson.edu The liquid chromatograph separates the compound from any impurities, and the mass spectrometer provides mass-to-charge ratio data for each separated component. For instance, in the analysis of related naphthalenamine derivatives, LC-MS has been effectively used to monitor the separation and identification of compounds. sielc.com The use of a mass spectrometer in tandem with a UV detector can provide sensitive and accurate detection, as demonstrated in studies of other complex organic molecules. jefferson.edu

X-ray Crystallography for Solid-State Structure Determination

Single-Crystal X-ray Diffraction for Absolute Configuration and Molecular Conformation

Single-crystal X-ray diffraction is the gold standard for determining the precise atomic arrangement of a molecule. nih.gov This technique has been applied to analogues of this compound to elucidate their molecular structures. For example, the crystal structure of (E)-1-(Naphthalen-2-yl)ethylidene](naphthalen-1-ylmethyl)amine, a related imine, was determined to be in the triclinic space group P-1. nih.gov In this structure, the naphthalene groups are essentially planar, and the central C-C=N-C unit is also nearly planar. nih.gov The analysis of such crystal structures provides invaluable data on the conformation of the molecule in the solid state.

Table 1: Crystallographic Data for an Analogue of this compound

ParameterValue
Chemical FormulaC23H19N
Molecular Weight309.39
Crystal SystemTriclinic
Space GroupP-1
a (Å)6.6304 (5)
b (Å)7.7772 (5)
c (Å)16.7587 (9)
α (°)77.655 (3)
β (°)87.969 (2)
γ (°)85.734 (3)
Volume (ų)841.69 (9)
Z2

Data obtained for (E)-1-(Naphthalen-2-yl)ethylidene](naphthalen-1-ylmethyl)amine. nih.gov

Analysis of Molecular Packing and Intermolecular Interactions

The arrangement of molecules within a crystal, known as molecular packing, is governed by various intermolecular forces. In the crystal structure of the aforementioned analogue, molecules are arranged in a zigzag fashion, forming layers. nih.gov The packing is influenced by weak C-H···π supramolecular interactions. nih.gov The study of these interactions is crucial for understanding the physical properties of the solid material. Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions in crystal structures, providing insights into contacts like C-H···π and π–π stacking. nih.gov The analysis of molecular packing in related N-acylethanolamines has revealed tail-to-tail arrangements similar to bilayer membranes, stabilized by extensive hydrogen bonding networks. nih.gov

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration

For chiral molecules like derivatives of this compound, chiroptical spectroscopy is essential for determining the enantiomeric purity and the absolute configuration of the stereocenters.

Polarimetry for Specific Rotation Measurement

Vibrational Circular Dichroism (VCD) for Conformational Analysis

Vibrational Circular Dichroism (VCD) spectroscopy has emerged as a powerful chiroptical technique for the conformational analysis of chiral molecules in solution. nih.govmdpi.comnih.gov VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, providing detailed information about its three-dimensional structure. nih.gov The VCD spectrum is highly sensitive to the molecule's conformational landscape, making it an invaluable tool for identifying the predominant conformers present in solution. nih.govru.nl This section explores the application of VCD in elucidating the conformational preferences of this compound and its analogues.

The conformational flexibility of this compound primarily arises from the rotation around the single bonds of the ethylamino side chain attached to the rigid naphthalene core. Theoretical calculations, typically employing Density Functional Theory (DFT), are essential for exploring the potential energy surface of the molecule and identifying its stable conformers. nih.govmdpi.com For a molecule like this compound, several low-energy conformers can be predicted, each with a unique spatial arrangement of the ethyl and naphthylmethyl groups.

Once the geometries of the stable conformers are optimized, their theoretical VCD and infrared (IR) spectra can be calculated. nih.gov Each conformer is expected to exhibit a distinct VCD spectrum, characterized by the frequency, sign, and intensity of its vibrational bands. ru.nl By comparing the Boltzmann-averaged theoretical VCD spectrum with the experimental spectrum, the conformational populations in the solution can be determined. nih.gov

A hypothetical conformational analysis of this compound would involve the identification of several stable conformers. For instance, rotations around the C(naphthyl)-CH2 and CH2-N bonds would lead to different spatial orientations of the ethyl group relative to the naphthalene ring. Let us consider three hypothetical low-energy conformers: Conformer A, Conformer B, and Conformer C.

The calculated vibrational frequencies, dipole strengths (for IR), and rotational strengths (for VCD) for these hypothetical conformers would allow for a direct comparison with experimental data. The rotational strength, R, is the fundamental quantity in VCD and is proportional to the difference in absorption of left and right circularly polarized light.

Below are interactive data tables illustrating the kind of data that would be generated from DFT calculations for the conformational analysis of this compound.

Table 1: Calculated Vibrational Frequencies (cm⁻¹) and Rotational Strengths (10⁻⁴⁴ esu²cm²) for Hypothetical Conformers of this compound.

Vibrational ModeConformer AConformer BConformer C
Frequency (cm⁻¹) Rotational Strength **Frequency (cm⁻¹) **
CH Stretch (asymmetric)2975+5.22978
CH Stretch (symmetric)2880-2.82882
NH Bend1610+8.51608
Naphthyl C=C Stretch1595-10.31594
CH₂ Bend1450+4.11455
C-N Stretch1230-6.71225

The sign and magnitude of the rotational strengths are highly dependent on the conformation. For example, in the hypothetical data above, the C-N stretching mode shows a negative rotational strength for Conformers A and C, but a positive one for Conformer B. Such distinct differences in the VCD signatures are crucial for identifying the contribution of each conformer to the experimental spectrum.

By comparing the Boltzmann-averaged calculated spectrum, which is a weighted sum of the spectra of the individual conformers based on their relative energies, with the experimental VCD spectrum, the predominant conformation in solution can be determined. For instance, if the experimental spectrum shows a positive VCD band for the C-N stretch, it would suggest a significant population of Conformer B.

The study of analogues, such as chiral naphthalene-1-carboxamides, has demonstrated the utility of VCD in distinguishing between different solid-state structures and conformations, highlighting the sensitivity of the technique to intermolecular interactions and crystal packing. nih.govresearchgate.net Similarly, studies on 1,1'-binaphthyl derivatives have shown that VCD is a powerful tool for determining the dihedral angle between the naphthyl rings, a key conformational parameter. cas.cz These findings on related naphthalene-containing structures underscore the potential of VCD for a detailed conformational analysis of this compound.

Density Functional Theory (DFT) Calculations

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like this compound, DFT calculations would provide fundamental insights into its electronic properties and reactivity.

Electronic Structure, Molecular Orbitals, and Frontier Orbitals Analysis

A DFT analysis of this compound would involve calculating the molecule's electronic structure, which describes the arrangement and energies of its electrons. This analysis would yield information about the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Table 1: Hypothetical Frontier Orbital Data for this compound

ParameterHypothetical Value (eV)Significance
HOMO Energy-Energy of the outermost electron orbital; relates to electron-donating ability.
LUMO Energy-Energy of the lowest empty electron orbital; relates to electron-accepting ability.
HOMO-LUMO Gap-Indicator of chemical reactivity and electronic excitation energy.

Note: The table above is for illustrative purposes only, as specific calculated values for this compound are not available in the reviewed literature.

Electrostatic Potential Mapping and Reactivity Prediction

An electrostatic potential (ESP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. For this compound, an ESP map would reveal the distribution of charge, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. Typically, red-colored areas indicate negative potential (electron-rich), while blue areas signify positive potential (electron-poor). This information is invaluable for predicting how the molecule might interact with other molecules and for identifying potential sites for chemical reactions.

Thermochemical Property Prediction

DFT calculations can also be used to predict various thermochemical properties of this compound in the gas phase. These properties are essential for understanding the molecule's stability and behavior under different temperature conditions.

Table 2: Predictable Thermochemical Properties of this compound

PropertyDescription
Enthalpy of FormationThe change in enthalpy during the formation of one mole of the substance from its constituent elements.
EntropyA measure of the randomness or disorder of the molecule.
Gibbs Free EnergyA thermodynamic potential that can be used to calculate the maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure.
Heat CapacityThe amount of heat that must be added to a specified amount of the substance to cause a unit rise in its temperature.

Note: Specific calculated values for these properties for this compound are not available in the published literature.

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations are a computational method for analyzing the physical movements of atoms and molecules. An MD simulation of this compound would provide a dynamic picture of its behavior over time, offering insights that are complementary to the static picture provided by DFT.

Conformational Analysis and Dynamic Behavior

This compound possesses several rotatable bonds, allowing it to adopt various three-dimensional conformations. MD simulations could be employed to explore the potential energy surface of the molecule and identify its most stable conformations. This analysis would reveal the flexibility of the molecule and the energy barriers between different conformational states, which can influence its biological activity and physical properties.

Investigation of Solvent Interactions and Ligand-Target Recognition Principles

MD simulations are particularly powerful for studying how a molecule interacts with its environment. By simulating this compound in a solvent, such as water or an organic solvent, one could investigate the nature and strength of solute-solvent interactions, including hydrogen bonding. Furthermore, if this molecule were being studied as a potential ligand for a biological target (e.g., a protein receptor), MD simulations could be used to model the ligand-target binding process. This would provide insights into the binding affinity, the specific interactions that stabilize the complex (such as hydrogen bonds, hydrophobic interactions, and van der Waals forces), and the conformational changes that may occur upon binding.

An in-depth look into the computational and theoretical analysis of this compound reveals the power of modern modeling techniques to predict and understand its chemical behavior. These computational methods provide critical insights into the molecule's structure-property relationships, potential biological interactions, and synthetic pathways.

Reaction Mechanisms and Reactivity Profiles of N Naphthalen 1 Ylmethyl Ethanamine

Nucleophilic Reactivity of the Amine Functionality

The presence of a lone pair of electrons on the nitrogen atom makes the secondary amine group in N-(naphthalen-1-ylmethyl)ethanamine a potent nucleophilic center. This inherent nucleophilicity drives its reactions with a wide range of electrophilic species.

The principal site of nucleophilic attack in this compound is the nitrogen atom of the ethanamine group. This is a direct consequence of the localized high electron density conferred by the lone pair of electrons on the nitrogen. Unlike aromatic amines where the lone pair can be delocalized into the ring system, the methylene (B1212753) spacer (-CH₂-) between the naphthalene (B1677914) ring and the nitrogen atom prevents such resonance. This insulation ensures that the lone pair remains available on the nitrogen, making it a strong nucleophile.

The naphthalene moiety, while rich in π-electrons, is generally less nucleophilic than the amine nitrogen. Its electron density is distributed across the fused ring system. Computational studies on naphthalene show that the highest electron densities are found at the α-positions (1, 4, 5, and 8). samipubco.comresearchgate.net However, reactions with electrophiles at the amine nitrogen are kinetically and thermodynamically more favorable than addition to the aromatic system.

A characteristic reaction showcasing the nucleophilicity of this compound is its acylation to form N,N-disubstituted (tertiary) amides. This transformation occurs readily with acylating agents such as acyl chlorides or acid anhydrides. The reaction proceeds via a nucleophilic addition-elimination mechanism. chemistrystudent.comyoutube.com The nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate. Subsequent elimination of a leaving group (e.g., a chloride ion) yields the stable amide product. pearson.comsimply.sciencelibretexts.org

The general reaction with an acyl chloride can be represented as: C₁₀H₇CH₂NH(CH₂CH₃) + RCOCl → C₁₀H₇CH₂N(CH₂CH₃)COR + HCl

Due to the production of hydrochloric acid (HCl), a base such as pyridine (B92270) or triethylamine (B128534) is often added to neutralize the acid and drive the reaction to completion. libretexts.org

ReagentProductReaction Type
Ethanoyl chloride (CH₃COCl)N-ethyl-N-(naphthalen-1-ylmethyl)acetamideAcylation
Benzoyl chloride (C₆H₅COCl)N-ethyl-N-(naphthalen-1-ylmethyl)benzamideAcylation
Acetic anhydride (B1165640) ((CH₃CO)₂O)N-ethyl-N-(naphthalen-1-ylmethyl)acetamideAcylation

Oxidation and Reduction Pathways

The amine and naphthalene components of the molecule exhibit different behaviors under oxidative and reductive conditions.

The secondary amine group, particularly due to its benzylic-like position, is susceptible to oxidation. A common transformation for benzylic secondary amines is the oxidation to nitrones. acs.orgacs.org This can be achieved using various oxidizing agents, including hydrogen peroxide (H₂O₂), often without the need for a metal catalyst. researchgate.net The reaction is believed to proceed through an N-hydroxylamine intermediate, which is then further oxidized to the corresponding nitrone. acs.org

For this compound, this reaction would yield N-ethyl-1-(naphthalen-1-yl)methanimine oxide.

Under more aggressive aerobic oxidation conditions, catalyzed by certain metal complexes, primary and secondary benzyl (B1604629) amines can be converted to imines. advanceseng.com However, nitrone formation is a well-documented pathway under milder conditions. acs.orgresearchgate.net Vigorous oxidation can lead to the cleavage of the C-N bond or degradation of the naphthalene ring.

The secondary amine functionality in this compound is already in a reduced state and is generally not susceptible to further reduction. However, the naphthalene ring can undergo hydrogenation under catalytic conditions. The reduction of naphthalene typically proceeds in a stepwise manner, first yielding 1,2,3,4-tetrahydronaphthalene (B1681288) (tetralin) and, upon further reduction, decahydronaphthalene (B1670005) (decalin). hacettepe.edu.tracs.org

The reaction pathway is as follows: Naphthalene → Tetralin → Decalin

This process requires a catalyst, such as palladium, platinum, or nickel, and a source of hydrogen (H₂ gas). acs.orgnih.gov The hydrogenation of the substituted ring is a common industrial process. The specific isomer of the resulting tetralin and decalin products can be influenced by the choice of catalyst and reaction conditions.

Additionally, if the amine is first converted to an amide as described in section 5.1.2, this amide can then be reduced back to an amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com This two-step process (acylation-reduction) is a common method for the N-alkylation of amines.

Substitution Reactions on the Naphthalene Moiety

The naphthalene ring of this compound can undergo electrophilic aromatic substitution (EAS). Naphthalene is generally more reactive than benzene (B151609) in EAS reactions. pearson.com Substitution occurs preferentially at the α-position (positions 4, 5, and 8) rather than the β-position (positions 2, 3, 6, and 7). This preference is due to the formation of a more stable carbocation intermediate (arenium ion) during α-attack, which can be stabilized by resonance structures that keep one of the benzene rings intact. youtube.com

The N-(ethylaminomethyl) substituent [-CH₂NH(CH₂CH₃)] is an alkylating group. Due to the insulating methylene spacer, it activates the naphthalene ring towards electrophilic attack through a weak inductive effect. It is considered an ortho, para-director. In the context of the 1-substituted naphthalene ring, this directs incoming electrophiles primarily to the C4 (para) and C2 (ortho) positions of the substituted ring, as well as positions in the unsubstituted ring (C5 and C8). Given the inherent preference for α-substitution in naphthalene, the major products are typically the 4-, 5-, and 8-substituted isomers.

ReactionReagentsElectrophileMajor Product(s)
NitrationHNO₃, H₂SO₄NO₂⁺N-(4-nitronaphthalen-1-ylmethyl)ethanamine
BrominationBr₂, FeBr₃Br⁺N-(4-bromonaphthalen-1-ylmethyl)ethanamine
Friedel-Crafts AcylationCH₃COCl, AlCl₃CH₃CO⁺1-(1-((ethylamino)methyl)naphthalen-4-yl)ethan-1-one
Sulfonation (low temp.)H₂SO₄ (conc.)SO₃4-((ethylamino)methyl)naphthalene-1-sulfonic acid

Electrophilic Aromatic Substitution Potentials

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of aromatic compounds, including naphthalene and its derivatives. wikipedia.orgchemistrytalk.org The naphthalene ring system is generally more reactive than benzene in EAS reactions because the activation energy required to form the intermediate carbocation (an arenium ion) is lower. libretexts.org This increased reactivity is due to the fact that the delocalization of the positive charge in the intermediate can be achieved while still leaving one of the rings fully aromatic. stackexchange.com

For an unsubstituted naphthalene molecule, electrophilic attack preferentially occurs at the C1 (α) position rather than the C2 (β) position. stackexchange.compearson.com The preference for α-substitution is attributed to the greater stability of the resulting carbocation intermediate. When an electrophile attacks the α-position, the positive charge can be delocalized over the naphthalene system through resonance, resulting in two resonance structures that keep the second benzene ring intact. stackexchange.com In contrast, attack at the β-position allows for only one resonance structure that preserves the aromaticity of the adjacent ring. libretexts.org

In the case of this compound, the naphthalene ring is substituted at the C1 position with an ethylaminomethyl group (-CH₂NHCH₂CH₃). This substituent influences the reactivity and regioselectivity of subsequent EAS reactions. The -CH₂NHCH₂CH₃ group is classified as an activating group because the nitrogen atom can donate electron density to the ring system, although this effect is moderated by the insulating -CH₂- group. wikipedia.org Activating groups increase the rate of electrophilic substitution compared to unsubstituted naphthalene. wikipedia.org

Substituents that are activating are typically ortho, para-directors. wikipedia.org For a 1-substituted naphthalene, the potential positions for further substitution are C2, C4, C5, and C8. The directing influence of the ethylaminomethyl group would favor substitution at the ortho (C2, C8) and para (C4, C5) positions of the substituted ring. Theoretical studies on similar 1-substituted naphthalene derivatives with activating groups (+I effect) suggest that the incoming electrophile is mainly directed to the 5-position, with the 8- and 4-positions having smaller reactivity. researchgate.net

Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
Position of AttackRelation to SubstituentPredicted ReactivityReasoning
C4paraFavoredElectronically activated by the substituent.
C5para (in other ring)FavoredElectronically activated and sterically accessible. researchgate.net
C8orthoLess FavoredElectronically activated but may be subject to steric hindrance from the substituent and the peri-hydrogen.
C2orthoLess FavoredElectronically activated but sterically hindered by the adjacent substituent.

Nucleophilic Aromatic Substitution with Activated Naphthalene Systems

Nucleophilic Aromatic Substitution (SNAr) is a reaction mechanism that is generally less common for unsubstituted aromatic hydrocarbons like naphthalene because their electron-rich π systems repel nucleophiles. For SNAr to occur, the aromatic ring must typically be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or trifluoroacetyl (-COCF₃) groups. These groups delocalize the negative charge of the intermediate (a Meisenheimer complex), thereby stabilizing it.

The compound this compound does not possess the necessary electron-withdrawing groups to make its naphthalene ring susceptible to nucleophilic attack under standard conditions. Therefore, it would not readily undergo SNAr.

However, if the naphthalene ring of this compound were to be modified with potent EWGs, its reactivity towards nucleophiles would be significantly enhanced. For instance, the introduction of nitro groups would activate the ring system. In such activated systems, a suitable leaving group (typically a halide) would be required at the position of nucleophilic attack. Research on other activated naphthalene systems has shown that substituents like a dimethylamino group can be displaced by various nucleophiles when the ring is activated by two trifluoroacetyl groups.

Key requirements for a potential SNAr reaction on a derivative of this compound are summarized below:

Requirements for Nucleophilic Aromatic Substitution
RequirementDescriptionExample
Electron-Withdrawing Group (EWG)Must be present on the naphthalene ring to stabilize the negative charge of the Meisenheimer intermediate.-NO₂, -CN, -CF₃
Good Leaving GroupAn atom or group that can depart with the electron pair from the C-LG bond.Halides (F, Cl, Br, I)
Strong NucleophileA species with a lone pair of electrons that attacks the electron-deficient aromatic ring.RO⁻, RS⁻, R₂NH

Advanced Applications and Roles in Contemporary Chemical Research

Chiral Building Block in Asymmetric Synthesis

The primary application of N-(naphthalen-1-ylmethyl)ethanamine and its derivatives lies in their use as chiral building blocks. bldpharm.com This is crucial for creating enantiomerically pure compounds, a critical aspect in the pharmaceutical industry where the chirality of a molecule can dramatically influence its therapeutic effects.

Synthesis of Enantiomerically Pure Complex Molecules

This chiral amine serves as a precursor in the synthesis of a variety of complex organic molecules. For instance, it is employed in the creation of chiral imidazolin-2-ylidene ligands, which are subsequently used in organometallic catalysis. pharmaffiliates.com Furthermore, derivatives of this compound have been investigated for their biological activity. For example, certain chiral N-benzyl-N-methyl-1-(naphthalen-1-yl)ethanamines have demonstrated significant antifungal properties. nih.gov The synthesis of these complex molecules often involves multi-step processes where the stereochemistry of the initial building block dictates the final product's configuration.

One notable application is in the synthesis of calcimimetic agents like cinacalcet, which is used to treat secondary hyperparathyroidism. The chiral nature of the amine allows for the production of enantiomerically pure drugs, which often exhibit improved efficacy and reduced side effects compared to their racemic mixtures.

Design and Implementation in Stereocontrolled Transformations

The steric and electronic properties of this compound and its analogs are instrumental in directing the stereochemical outcome of chemical reactions. The bulky naphthyl group provides significant steric hindrance, which can be exploited to control the approach of reagents to a reactive center, thus leading to high levels of enantioselectivity.

This principle is applied in various stereocontrolled transformations, including asymmetric reductions and alkylations. For example, enantiopure (1-naphthalen-1-yl)ethylamine has been used as a chiral precursor in the synthesis of calcimimetic analogs. nih.gov The stereocenter on the amine influences the formation of new stereocenters in the target molecule with a high degree of control.

Ligand and Catalyst Precursor in Organometallic Chemistry

The nitrogen atom in this compound possesses a lone pair of electrons, making it an effective ligand for transition metals. researchgate.netlibretexts.org This property allows it to serve as a precursor for the development of novel catalysts.

Development of Novel Transition-Metal Catalysts

This chiral amine and its derivatives are used to synthesize ligands for transition metal catalysts. The resulting metal complexes can exhibit unique catalytic activities and selectivities. For instance, (S)-(-)-1-(1-Naphthyl)ethylamine is used in the synthesis of chiral imadazolin-2-ylidene ligands for organometallic catalysis. pharmaffiliates.com These ligands can coordinate with various transition metals to form catalysts for a range of organic transformations. The structure of the ligand, including the steric bulk of the naphthyl group and the chirality of the amine, plays a crucial role in determining the catalyst's performance.

Research has explored the use of these types of amines in creating ligands for ruthenium-based catalysts used in asymmetric hydrogenation. The chiral environment created by the ligand around the metal center is key to achieving high enantioselectivity in these reactions.

Applications in Asymmetric Catalysis for Diverse Organic Reactions

Catalysts derived from this compound find application in a wide array of asymmetric catalytic reactions. Asymmetric catalysis is a powerful tool for the efficient synthesis of chiral molecules. nih.govrsc.org

One significant area of application is in asymmetric hydrogenation, where prochiral substrates are converted into chiral products with high enantiomeric excess. For example, chiral ruthenium catalysts bearing ligands derived from similar chiral amines have been successfully employed in the asymmetric hydrogenation of ketone oximes. The catalyst facilitates the transfer of hydrogen to one face of the substrate preferentially, leading to the formation of one enantiomer over the other.

Intermediate in the Synthesis of Architecturally Complex Organic Structures

Beyond its direct role as a chiral building block or ligand precursor, this compound also serves as a key intermediate in the synthesis of more elaborate and architecturally complex organic molecules. nih.gov Its structure provides a versatile scaffold that can be further elaborated through various chemical transformations.

The synthesis of complex natural products and other biologically active molecules often requires the assembly of intricate molecular frameworks. Chiral amines like this compound can be incorporated into these synthetic routes to introduce specific stereochemical features and to serve as a handle for further functionalization. The ability to selectively modify different parts of the molecule—the naphthalene (B1677914) ring, the ethylamine (B1201723) side chain, or the amine group itself—provides synthetic chemists with a powerful tool for constructing complex target molecules. umich.edu

Exploration in Supramolecular Chemistry

Supramolecular chemistry investigates the formation of complex systems through non-covalent interactions. frontiersin.org The aromatic naphthalene ring and the amine group of this compound provide sites for hydrogen bonding and π-π stacking, making it an interesting candidate for supramolecular assembly.

The principles of host-guest chemistry, which involve the binding of a "guest" molecule to a "host," are central to molecular recognition. frontiersin.orgnih.gov While specific studies detailing this compound as a host or guest are not prevalent, the broader class of naphthalimide derivatives has been extensively studied in this context. Naphthalimides can act as host molecules, forming supramolecular complexes with guests like fullerene C70, driven by non-covalent interactions. frontiersin.org The amine functionality in this compound provides a hydrogen bond donor site, which could facilitate binding to guest molecules with hydrogen bond acceptor groups. The naphthalene moiety can participate in π-π stacking interactions, a key driving force in the recognition of aromatic guest molecules.

Self-organization is the spontaneous process where order emerges from local interactions between components of a disordered system. wikipedia.org Molecules containing naphthalimide units, structurally related to this compound, are known to self-assemble into well-defined nanostructures like nanofibers and nanoribbons. acs.org This self-assembly is often guided by a combination of hydrogen bonding and π-π stacking interactions. acs.org

For instance, the self-assembly of naphthalimide derivatives can be controlled to form ordered honeycomb-patterned structures. rsc.org The interplay of intermolecular forces can lead to the formation of complex, functional architectures. While direct research on the self-assembly of this compound is limited, its structural motifs suggest a propensity for forming organized supramolecular structures. The diffusion of related naphthylmethylamine derivatives across gel-gel interfaces has been studied, indicating the mobility of these building blocks within self-assembled "solid-like" gel nanofibres. researchgate.net This mobility is crucial for the dynamic and responsive nature of self-organized systems.

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing the purity and structure of N-(naphthalen-1-ylmethyl)ethanamine?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H-NMR and 13C^{13}C-NMR to confirm the presence of aromatic protons (naphthalene ring) and the ethanamine moiety. Peaks near δ 7.5–8.5 ppm (aromatic protons) and δ 2.5–3.5 ppm (methylene and amine groups) are diagnostic .
  • Infrared Spectroscopy (IR) : Identify N–H stretches (3200–3400 cm1^{-1}) and C–N vibrations (1250–1350 cm1^{-1}) to confirm amine functionality .
  • Mass Spectrometry (MS) : High-resolution MS can verify the molecular ion peak (expected m/z ~185 for C13_{13}H15_{15}N) and fragmentation patterns .

Q. How can researchers synthesize this compound in a laboratory setting?

  • Methodological Answer :

  • Reductive Amination : React 1-naphthaldehyde with ethylamine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3_3CN) under acidic conditions .
  • Alternative Route : Use a Mannich reaction by combining naphthalene, formaldehyde, and ethylamine in a polar solvent (e.g., ethanol) at reflux .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves yield .

Advanced Research Questions

Q. What strategies optimize enantiomeric resolution of chiral derivatives of this compound?

  • Methodological Answer :

  • Chiral Chromatography : Use chiral stationary phases (e.g., amylose or cellulose derivatives) in HPLC with hexane/isopropanol mobile phases. Adjust column temperature (25–40°C) and flow rates (0.5–1.5 mL/min) for baseline separation .
  • Derivatization : Convert the amine to diastereomers using chiral derivatizing agents (e.g., Mosher’s acid chloride) followed by standard HPLC .
  • Circular Dichroism (CD) : Confirm enantiopurity by analyzing Cotton effects in the 200–300 nm range .

Q. How can conflicting data on the compound’s toxicity be resolved in preclinical studies?

  • Methodological Answer :

  • Systematic Review : Aggregate data from multiple studies (e.g., in vitro cytotoxicity assays, rodent models) to identify dose-response trends and species-specific effects .
  • Mechanistic Studies : Use gene expression profiling (RNA-seq) or proteomics to map pathways affected by the compound, such as oxidative stress markers (e.g., Nrf2, SOD) .
  • Route-Specific Analysis : Compare toxicity via inhalation (LC50_{50}), oral (LD50_{50}), and dermal exposure in standardized models (OECD guidelines) to clarify discrepancies .

Q. What experimental designs are effective for studying structure-activity relationships (SAR) in antifungal derivatives?

  • Methodological Answer :

  • Analog Synthesis : Modify the naphthalene ring (e.g., halogenation) or amine substituents (e.g., tert-butyl groups) to assess antifungal potency against Candida spp. or Aspergillus .
  • Biological Assays : Perform microdilution assays (CLSI M38/M44) to determine minimum inhibitory concentrations (MICs). Include positive controls (e.g., fluconazole) .
  • Molecular Docking : Use crystallographic data of fungal CYP51 or chitin synthase to predict binding affinities of derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.